3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate
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Overview
Description
3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate typically involves the diazotization of 4-(diethylamino)aniline followed by coupling with 1,4-dimethyl-1H-1,2,4-triazole. The reaction is carried out under acidic conditions, often using hydrochloric acid, to form the diazonium salt. This intermediate is then reacted with the triazole compound under basic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques and as a reagent in organic synthesis.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of colored materials, including textiles and inks.
Mechanism of Action
The mechanism of action of 3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate involves its interaction with molecular targets through its azo group. The compound can undergo photoisomerization, changing from trans to cis form upon exposure to light. This property is exploited in various applications, including photoresponsive materials. The molecular targets and pathways involved include interactions with cellular proteins and nucleic acids, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- (E)-6-(4-(Dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione
- 4-(Benzothiazol-2-ylazo)-3-phenyl-2H-isoxazol-5-one
- Dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine
Uniqueness
3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate is unique due to its specific structural configuration, which imparts distinct photophysical properties. Its ability to undergo photoisomerization and its stability under various conditions make it particularly valuable in applications requiring precise control of molecular interactions .
Properties
CAS No. |
84051-82-1 |
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Molecular Formula |
C14H21N6.C2H3O2 C16H24N6O2 |
Molecular Weight |
332.40 g/mol |
IUPAC Name |
4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;acetate |
InChI |
InChI=1S/C14H21N6.C2H4O2/c1-5-20(6-2)13-9-7-12(8-10-13)15-16-14-17-19(4)11-18(14)3;1-2(3)4/h7-11H,5-6H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
FBFPEWLYPDEMMO-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=NN(C=[N+]2C)C.CC(=O)[O-] |
Origin of Product |
United States |
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